1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one

Description

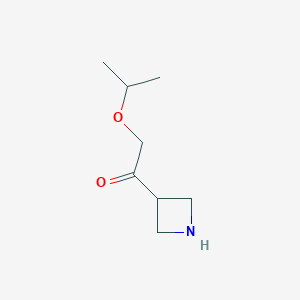

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring fused to an ethanone backbone substituted with an isopropoxy group. The azetidine ring, a strained nitrogen-containing structure, confers unique reactivity and conformational constraints, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2-propan-2-yloxyethanone |

InChI |

InChI=1S/C8H15NO2/c1-6(2)11-5-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

KYXVRTMLMHXITF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(=O)C1CNC1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Azetidine-3-carboxylic acid or its esters (e.g., methyl or tert-butyl azetidine-3-carboxylate) serve as common starting points. These intermediates are often protected with Boc (tert-butoxycarbonyl) groups to facilitate selective reactions on the azetidine nitrogen.

Formation of the Azetidine Core

The azetidine ring can be formed or manipulated by:

- Cyclization reactions involving amino alcohols or haloalkyl amines.

- Nucleophilic substitution reactions on azetidine derivatives bearing leaving groups such as mesylates or tosylates.

- Reduction of azetidine carboxylates using hydride reagents like sodium borohydride or Red-Al to yield azetidin-3-yl derivatives.

Introduction of the Propan-2-yloxy Group

The propan-2-yloxy substituent on the ethanone moiety is introduced via:

Formation of the Ethanone Functionality

The ethanone (acetyl) group is typically installed by:

- Acylation of the azetidin-3-yl intermediate with acetyl chloride or acetyl anhydride.

- Oxidation of corresponding alcohols to ketones using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane (DMP).

- In some cases, the ketone is introduced by condensation reactions involving ketone-containing building blocks and azetidine derivatives.

Protection and Deprotection Steps

Reduction and Purification

- Hydride reducing agents like sodium borohydride, lithium aluminum hydride, or Red-Al are employed to reduce esters or ketones selectively during intermediate steps.

- Purification is typically performed by aqueous extraction, recrystallization, or chromatographic methods (e.g., silica gel column chromatography).

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection | Boc anhydride, triethylamine or DIPEA | Boc-protected azetidine-3-carboxylate |

| 2 | Reduction | Sodium borohydride or Red-Al | Azetidin-3-yl alcohol derivative |

| 3 | Alkylation (introduction of propan-2-yloxy) | Isopropyl tosylate or Mitsunobu conditions | Ether formation on ethanone side chain |

| 4 | Acylation/oxidation | Acetyl chloride or oxidation reagent (PCC/DMP) | Formation of ethanone moiety |

| 5 | Deprotection | Trifluoroacetic acid or HCl | Free azetidine nitrogen restored |

| 6 | Purification | Extraction, chromatography | Pure 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one |

Detailed Notes on Reagents and Conditions

- Hydride Reducing Agents: Sodium borohydride is preferred for mild reductions of esters to alcohols, while Red-Al or lithium aluminum hydride are used for more robust reductions.

- Bases: Diisopropylethylamine (DIPEA) and triethylamine are common bases used in protection and alkylation steps to scavenge acids formed during the reaction.

- Acidic Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection due to its volatility and ease of removal.

- Solvents: Tetrahydrofuran (THF), methanol, and ethyl acetate are frequently employed solvents, chosen for solubility and reaction compatibility.

- Temperature Control: Reactions are usually conducted at low to ambient temperatures (0–25 °C) to control side reactions and improve selectivity.

Summary of Key Literature and Patent Sources

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketone to alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one may have applications in various fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic agents.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one would depend on its specific interactions with molecular targets. This may involve:

Binding to Enzymes or Receptors: Modulating their activity.

Pathway Involvement: Participating in or inhibiting specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Comparative Data

Key Observations:

- Ring Size and Strain : Azetidine derivatives (4-membered) exhibit greater ring strain compared to larger analogs (e.g., pyrrolidine or azepane derivatives), influencing reactivity and synthetic accessibility. For example, azetidine-containing compounds often require specialized protection/deprotection strategies during synthesis .

- Substituent Effects :

- Electron-Withdrawing Groups : Compounds with tetrazole or azide substituents (e.g., 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one) may exhibit enhanced metabolic resistance but reduced solubility .

- Lipophilic Groups : Isopropoxy and adamantyl substituents (as in the target compound and adamantyl derivatives) improve membrane permeability, critical for CNS-targeting drugs .

Key Differences:

- Azetidine Derivatives : Require careful handling due to ring strain. For example, reports a 52% yield for 1r after silica gel chromatography, highlighting moderate efficiency .

- Adamantyl Derivatives : High-yielding sulfur incorporation (e.g., 1-(Adamantan-1-yl)-2-(pyridin-2-ylmethoxy)ethan-1-one) but necessitate rigorous purification to remove sulfoxide byproducts .

Biological Activity

1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one, a compound featuring an azetidine ring and a propan-2-yloxy group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving azetidine derivatives and propan-2-yloxy compounds. Typical synthetic routes may involve:

- Reagents : Dichloromethane or ethanol as solvents, with catalysts like palladium or copper.

- Conditions : Controlled temperatures and pressures to optimize yield and purity.

Properties

| Property | Value |

|---|---|

| CAS Number | 2751611-04-6 |

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.2 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor, binding to active sites and blocking substrate interactions. This mechanism is crucial for its potential therapeutic applications.

Pharmacological Profiles

The compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.

- Antiviral Properties : Potential applications in inhibiting viral replication.

A comprehensive review of azetidinones indicates that compounds within this class often display significant pharmacological profiles, including anti-inflammatory and anticancer properties .

Case Studies

Several studies have evaluated the biological effects of related azetidine derivatives:

-

Study on Antimicrobial Effects :

- A series of azetidinone derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth, particularly against Staphylococcus aureus.

- Results : Minimum inhibitory concentrations (MICs) ranged from 50 to 200 µg/mL.

- Anticancer Activity Assessment :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Azetidin-3-ylidene)propan-2-one | Azetidine derivative | Antimicrobial |

| 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol | Azetidine derivative | Enzyme inhibition |

| 1-(Azetidin-3-yl)prop-2-yn-1-one | Azetidine derivative | Antiviral |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.